2-Chloro-5-pyridineacetonitrile
Overview
Description
2-Chloro-5-pyridineacetonitrile is an organic compound with the chemical formula C7H5ClN2. It is characterized by the presence of a chlorine atom and a cyano group attached to a pyridine ring. This compound is known for its applications in various chemical processes and is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-pyridineacetonitrile typically involves the chlorination of 5-methylpyridine-2-carbonitrile. One common method includes the reaction of 5-methylpyridine-2-carbonitrile with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction is carried out in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-pyridineacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: Amino derivatives.
Oxidation: Oxidized pyridine derivatives
Scientific Research Applications
2-Chloro-5-pyridineacetonitrile is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Industry: Applied in the production of agrochemicals, such as herbicides and insecticides .
Mechanism of Action
The mechanism of action of 2-Chloro-5-pyridineacetonitrile involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and cyano group make the compound susceptible to nucleophilic substitution and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine with similar reactivity but lacking the cyano group.
3-Chloropyridine: Another isomer with the chlorine atom at the 3-position, exhibiting different reactivity due to positional isomerism.
4-Chloropyridine: Similar to 2-Chloropyridine but with the chlorine atom at the 4-position .
Uniqueness
2-Chloro-5-pyridineacetonitrile is unique due to the presence of both chlorine and cyano functional groups, which provide a combination of reactivity and versatility not found in other chloropyridine derivatives. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds .
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGUCBUETMYJTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363064 | |
Record name | 2-Chloro-5-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39891-09-3 | |
Record name | 6-Chloro-3-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39891-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-chloropyridin-3-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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